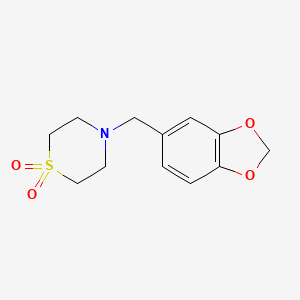

4-(1,3-Benzodioxol-5-ylmethyl)-1lambda~6~,4-thiazinane-1,1-dione

Beschreibung

4-(1,3-Benzodioxol-5-ylmethyl)-1λ⁶,4-thiazinane-1,1-dione is a sulfone-containing thiazinane derivative characterized by a six-membered 1λ⁶,4-thiazinane ring with a 1,3-benzodioxole substituent at the 4-position.

Eigenschaften

IUPAC Name |

4-(1,3-benzodioxol-5-ylmethyl)-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c14-18(15)5-3-13(4-6-18)8-10-1-2-11-12(7-10)17-9-16-11/h1-2,7H,3-6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLNTZCWNRIIOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1CC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 4-(1,3-Benzodioxol-5-ylmethyl)-1lambda~6~,4-thiazinane-1,1-dione typically involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the intermediate product, [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine . This intermediate can then be further reacted with various reagents to form the final compound. Industrial production methods may involve optimizing these reactions for higher yields and purity.

Analyse Chemischer Reaktionen

4-(1,3-Benzodioxol-5-ylmethyl)-1lambda~6~,4-thiazinane-1,1-dione undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.

Common Reagents and Conditions: Typical reagents include chloroacetyl chloride, secondary amines, and hetarenethiols, with reactions often conducted in solvents like dimethylformamide at elevated temperatures.

Major Products: The reactions yield various substituted derivatives, including amino and sulfanylacetamide derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a unique thiazinane structure combined with a benzodioxole moiety, which is known for enhancing biological activity. The presence of the benzodioxole group is crucial as it contributes to the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 4-(1,3-Benzodioxol-5-ylmethyl)-1lambda~6~,4-thiazinane-1,1-dione. For instance:

- In Vitro Studies : Compounds with similar structures have been tested against various cancer cell lines. For example, derivatives of thiazolidin-4-one exhibited significant inhibition rates against leukemia and central nervous system cancer cell lines, indicating that modifications in the thiazolidine scaffold can enhance anticancer properties .

- Mechanism of Action : The mechanism often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation. Compounds targeting specific kinases or other molecular pathways have shown promise in preclinical models .

Kinase Inhibition

The compound has been studied for its role as a kinase inhibitor. Kinases are vital in signaling pathways that regulate cell growth and division:

- Specificity : Research indicates that similar compounds can inhibit receptor protein-tyrosine kinases, which are implicated in various cancers . This inhibition can lead to reduced tumor growth and improved therapeutic outcomes.

Case Study 1: Inhibitory Effects on Cancer Cell Lines

A study evaluated the effects of thiazolidine derivatives on multiple cancer cell lines, including MOLT-4 (leukemia) and SF-295 (CNS cancer). The results showed that certain derivatives achieved over 80% inhibition against these cell lines, suggesting a strong potential for further development as anticancer agents .

Case Study 2: Structure-Based Drug Design

Utilizing structure-based design strategies, researchers identified several analogs of 4-(1,3-Benzodioxol-5-ylmethyl)-1lambda~6~,4-thiazinane-1,1-dione that displayed potent inhibitory activities against viral polymerases (e.g., HCV NS5B). This highlights the versatility of the compound in targeting not only cancer but also viral infections .

Data Table: Comparative Biological Activities

Wirkmechanismus

The mechanism of action of 4-(1,3-Benzodioxol-5-ylmethyl)-1lambda~6~,4-thiazinane-1,1-dione involves its interaction with various molecular targets. The benzodioxole moiety is known to interact with enzymes and receptors, potentially modulating their activity. The compound may exert its effects through pathways involving oxidative stress and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound’s thiazinane-1,1-dione scaffold is shared with several analogs, differing primarily in substituents at the 4-position:

Key Observations :

Reaction Yields and Conditions

Pharmacological and Biochemical Insights

Enzyme Interactions

- Piribedil Comparison : The structurally related piperazinyl-pyrimidine derivative Piribedil (containing a 1,3-benzodioxole group) is a clinically used dopamine agonist for Parkinson’s disease, highlighting the pharmacological relevance of benzodioxole motifs .

Hypothesized Bioactivity

Physicochemical Properties

Biologische Aktivität

4-(1,3-Benzodioxol-5-ylmethyl)-1λ6,4-thiazinane-1,1-dione (CAS: 477858-19-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The biological activity of 4-(1,3-benzodioxol-5-ylmethyl)-1λ6,4-thiazinane-1,1-dione is thought to involve multiple pathways:

- Inhibition of Enzymatic Activity: The compound may act as an inhibitor of specific enzymes involved in cellular processes.

- Modulation of Signaling Pathways: It could influence signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

- Case Study 1: In vitro studies demonstrated that 4-(1,3-benzodioxol-5-ylmethyl)-1λ6,4-thiazinane-1,1-dione inhibits the proliferation of various cancer cell lines. The compound showed an IC50 value ranging from 10 µM to 30 µM in different assays .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HCC1954 | 20 |

| CAMA-1 | 25 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Case Study 2: A study reported that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae with MIC values around 50 µg/mL .

Toxicity and Safety Profile

The safety profile of the compound is a critical aspect of its biological activity. Preliminary toxicity studies indicate:

- Skin Irritation Potential: The compound can cause skin irritation upon contact.

- Eye Irritation Risk: It poses a risk for serious eye irritation .

Pharmacokinetics

Understanding the pharmacokinetics is essential for evaluating the therapeutic potential of this compound:

- Absorption: The compound is expected to be well absorbed due to its lipophilicity.

- Metabolism: It may undergo hepatic metabolism, which could influence its bioavailability and efficacy.

Q & A

Q. How are batch-to-batch variations in crystallinity addressed during formulation studies?

- Methodological Answer : Polymorph screening via solvent anti-solvent (SAS) crystallization. Techniques include:

- PXRD : To identify crystalline vs. amorphous phases.

- DSC/TGA : Monitor melting points and thermal stability.

- NIR spectroscopy : Real-time monitoring of particle size distribution during lyophilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.